N-(1,3-benzothiazol-2-yl)-2-(3-bromophenoxy)acetamide
CAS No.:
Cat. No.: VC8502943
Molecular Formula: C15H11BrN2O2S
Molecular Weight: 363.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H11BrN2O2S |
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Molecular Weight | 363.2 g/mol |
IUPAC Name | N-(1,3-benzothiazol-2-yl)-2-(3-bromophenoxy)acetamide |
Standard InChI | InChI=1S/C15H11BrN2O2S/c16-10-4-3-5-11(8-10)20-9-14(19)18-15-17-12-6-1-2-7-13(12)21-15/h1-8H,9H2,(H,17,18,19) |
Standard InChI Key | CPBJDVVACRDPEM-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)N=C(S2)NC(=O)COC3=CC(=CC=C3)Br |
Canonical SMILES | C1=CC=C2C(=C1)N=C(S2)NC(=O)COC3=CC(=CC=C3)Br |
Introduction
Chemical Identity and Structural Characteristics
N-(1,3-Benzothiazol-2-yl)-2-(3-bromophenoxy)acetamide (C₁₅H₁₁BrN₂O₂S) belongs to the class of benzothiazole-acetamide hybrids. Its structure integrates a benzothiazole core linked via an acetamide bridge to a 3-bromophenoxy substituent. Key features include:
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Molecular weight: 367.23 g/mol (calculated based on analogous compounds ).
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Functional groups: Aromatic bromine (C–Br), secondary amide (N–H), and ether (C–O–C) moieties.
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Spatial configuration: The benzothiazole ring adopts a planar conformation, while the phenoxy group introduces steric bulk orthogonal to the plane .
Comparative analysis with structurally similar compounds, such as N-(1,3-benzothiazol-2-yl)-2-(4-bromophenyl)acetamide (PubChem CID 874165), reveals that the position of bromine (para vs. meta) significantly influences electronic distribution and intermolecular interactions .
Synthesis and Optimization Strategies
The synthesis of benzothiazole-acetamide derivatives typically follows a carbodiimide-mediated condensation protocol, as demonstrated in the preparation of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide . Adapting this methodology to N-(1,3-benzothiazol-2-yl)-2-(3-bromophenoxy)acetamide would involve:
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Preparation of 2-amino-1,3-benzothiazole: Achieved via cyclization of substituted thioureas with POCl₃ .
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Synthesis of 2-(3-bromophenoxy)acetic acid: Bromophenol is reacted with chloroacetic acid under basic conditions.
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Coupling reaction: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) facilitate amide bond formation between the benzothiazole amine and acetic acid derivative .
Table 1: Representative Reaction Conditions for Acetamide Synthesis
Parameter | Value | Source |
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Catalyst | EDC/HOBt | |
Solvent | Dichloromethane | |
Temperature | 0–5°C (initial), 70°C (reflux) | |
Yield Range | 68–85% |
Optimization studies indicate that electron-withdrawing substituents (e.g., bromine) on the phenoxy ring enhance reaction efficiency by stabilizing intermediate species .
Physicochemical Properties and Spectral Characterization
Experimental data for N-(1,3-benzothiazol-2-yl)-2-(3-bromophenoxy)acetamide remain limited, but inferences can be drawn from analogous structures:
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Melting point: Estimated 240–250°C (based on derivatives with similar halogenation ).
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Solubility: Low polarity solvents (e.g., DMSO, DMF) preferred due to aromatic stacking interactions .
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Spectroscopic profiles:
Single-crystal X-ray diffraction of related compounds confirms the planar benzothiazole system and dihedral angles of ~85° between the benzothiazole and phenoxy rings .
Biological and Industrial Applications
Antimicrobial Activity
Benzothiazole derivatives exhibit broad-spectrum antimicrobial properties. For example, N-(5-aryl-1,3,4-thiadiazol-2-yl)acetamides show MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli . The bromophenoxy moiety in N-(1,3-benzothiazol-2-yl)-2-(3-bromophenoxy)acetamide may enhance membrane permeability, potentiating similar effects.
Anti-Corrosion Properties
Thiadiazole and benzothiazole hybrids demonstrate corrosion inhibition efficiencies >90% in acidic environments . The electron-deficient bromine atom in the target compound could facilitate adsorption onto metal surfaces, forming protective films.
Challenges and Future Directions
Current limitations in studying N-(1,3-benzothiazol-2-yl)-2-(3-bromophenoxy)acetamide include:
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Synthetic scalability: Multi-step protocols require optimization for industrial production.
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Toxicity profiling: Brominated aromatics may pose ecotoxicological risks.
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Structure-activity relationships: Systematic modification of the phenoxy substituent is needed to elucidate pharmacophores.
Proposed research priorities include:
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Developing one-pot synthesis routes using green chemistry principles.
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Evaluating in vivo efficacy in murine models of bacterial infection.
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Exploring synergistic effects with commercial antibiotics or corrosion inhibitors.
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